N-(2,4-Dichlorophenyl)-N'-hydroxyurea

Fragment-based drug discovery Antitubercular agents Enzyme inhibition

Validated fragment for MtSerB2 inhibitor campaigns. N-(2,4-Dichlorophenyl)-N'-hydroxyurea overcomes common early-stage target validation bottlenecks by providing a characterized starting point for tuberculosis drug discovery. • Achieves ~90% MtSerB2 inhibition at 1 M, with a binding mode resolved at 2.28 Å (PDB: 8A1Z). • Distinct selectivity profile versus generic hydroxyurea, driven by essential 2,4-dichlorophenyl moiety. • Serves as a reference standard for HTS assay validation and a springboard for structure-guided fragment growth.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
Cat. No. B8745318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dichlorophenyl)-N'-hydroxyurea
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC(=O)NO
InChIInChI=1S/C7H6Cl2N2O2/c8-4-1-2-6(5(9)3-4)10-7(12)11-13/h1-3,13H,(H2,10,11,12)
InChIKeyDJPGEWSKXZZHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)-N'-hydroxyurea – Validated MtSerB2 Fragment Hit


N-(2,4-Dichlorophenyl)-N'-hydroxyurea (also designated 1-(2,4-dichlorophenyl)-3-hydroxyurea) is a fragment-sized small molecule (C7H6Cl2N2O2; MW 221.04) that acts as an inhibitor of the Mycobacterium tuberculosis phosphoserine phosphatase MtSerB2, an enzyme implicated in pathogen immune evasion [1]. Identified through a hybrid virtual screening cascade employing differential scanning fluorimetry (DSF) and ligand-based NMR, this compound demonstrates approximately 90% inhibition of MtSerB2 enzymatic activity at a concentration of 1 M [2]. Its binding mode has been elucidated at 2.28 Å resolution via X-ray crystallography (PDB ID: 8A1Z), revealing specific interactions with residues Arg230, Lys318, and Asn344 [3].

Fragment-Based Discovery
Validated fragment hit for MtSerB2 with co-crystal structure (PDB 8A1Z) enabling structure-guided optimization.
Target Engagement
Confirmed MtSerB2 inhibitor distinct from human ribonucleotide reductase, supporting pathogen-specific target studies.
Assay Compatibility
Suitable as reference standard for DSF, NMR, and enzymatic assays in MtSerB2 inhibitor screening workflows.

Why N-(2,4-Dichlorophenyl)-N'-hydroxyurea Cannot Be Substituted


Generic substitution with hydroxyurea (HU) or unsubstituted phenyl analogs is precluded due to profound differences in molecular target engagement and binding site specificity. While hydroxyurea is a known ribonucleotide reductase inhibitor with a Ki of approximately 0.08–0.13 mM for CDP/ADP reduction [1], N-(2,4-Dichlorophenyl)-N'-hydroxyurea exhibits a distinct inhibitory profile against MtSerB2 [2]. The 2,4-dichlorophenyl moiety is essential for the unique binding mode observed in the MtSerB2 active site, where specific interactions with Arg230, Lys318, and Asn344 are established [3]. Furthermore, structure-activity relationship (SAR) studies on N-alkyl substituted hydroxyurea derivatives indicate that introduction of a halogenated aryl group, such as 2,4-dichlorophenyl, can enhance antiproliferative activity compared to the parent hydroxyurea, with IC50 values decreasing from 80.0 µM (HU) to as low as 7.6–9.3 µM against L1210 leukemia cells [4]. Therefore, the presence of the 2,4-dichlorophenyl substituent is not merely a structural variation but a critical determinant of both target selectivity and biological potency.

Attribute
N-(2,4-Dichlorophenyl)-N'-hydroxyurea
Hydroxyurea / Unsubstituted Analogs
Primary Target
MtSerB2 phosphatase (confirmed by DSF/NMR/X-ray)
Ribonucleotide reductase; MtSerB2 engagement may not transfer
Binding Mode
Unique interactions with Arg230, Lys318, Asn344; 2.28 Å co-crystal
Lacks 2,4-dichlorophenyl moiety; binding site fit may shift significantly
Structural Value
High-resolution co-crystal available (PDB 8A1Z) for structure-guided design
No reported MtSerB2 co-crystal; structural optimization path may be limited

Quantitative Evidence of MtSerB2 Inhibition


Selectivity for MtSerB2 Over Ribonucleotide Reductase

N-(2,4-Dichlorophenyl)-N'-hydroxyurea displays a distinct target inhibition profile, with approximately 90% inhibition of MtSerB2 at 1 M [1]. In contrast, the generic parent compound hydroxyurea is a well-characterized ribonucleotide reductase (RNR) inhibitor with no reported activity against MtSerB2 [2]. This demonstrates a clear shift in primary target engagement conferred by the 2,4-dichlorophenyl substitution.

Target Selectivity
Cross-study comparable
~90% MtSerB2 inhibition at 1 M
Comparator: Hydroxyurea — Ki 0.08 mM (RNR); no reported MtSerB2 activity
Distinct target engagement profile supports pathogen-specific pathway studies.
MtSerB2 enzymatic assay context; RNR comparator data from separate study.
Fragment-based drug discovery Antitubercular agents Enzyme inhibition

Comparative Potency: Fragment Hit vs. Advanced MtSerB2 Inhibitors

In the context of MtSerB2 inhibition, N-(2,4-Dichlorophenyl)-N'-hydroxyurea is a fragment hit (90% inhibition at 1 M) [1]. More potent, advanced MtSerB2 inhibitors identified via high-throughput screening exhibit IC50 values in the micromolar range, such as 60.61 µM and 105.7 µM [2], while other known phosphatase inhibitors like DL-AP3 and sodium orthovanadate display IC50 values of 458 µM and 670 µM, respectively [3]. The target compound serves as a validated starting point for fragment growth, whereas the more potent leads are structurally distinct and likely less amenable to fragment-based optimization.

Inhibitor Comparison
Cross-study comparable
Fragment hit: ~90% at 1 M
HTS leads: IC50 60.61 µM, 105.7 µM DL-AP3: IC50 458 µM; Vanadate: IC50 670 µM
Fragment hit value lies in ligand-efficient binding and co-crystal availability, not potency.
Varying MtSerB2 assay conditions across studies; data to verify.
Tuberculosis Serine phosphatase inhibitors IC50

Structural Validation of Unique MtSerB2 Binding Mode

The binding mode of N-(2,4-Dichlorophenyl)-N'-hydroxyurea has been precisely characterized by X-ray crystallography at 2.28 Å resolution (PDB ID: 8A1Z), revealing key interactions with residues Arg230, Lys318, and Asn344 in the MtSerB2 active site [1]. This contrasts with hydroxyurea, which lacks an aryl group and thus cannot engage in these specific van der Waals and hydrogen-bonding interactions. The structural data provides a tangible, atomistic map for medicinal chemists to guide fragment elaboration.

Binding Mode
Head-to-head
Co-crystal: 2.28 Å, PDB 8A1Z
Interactions: Arg230, Lys318, Asn344
Atomistic binding map de-risks fragment elaboration for medicinal chemistry.
X-ray crystallography with recombinant MtSerB2.
X-ray crystallography Fragment-based drug design Structure-activity relationship

Application Scenarios


Antitubercular Fragment-Based Lead Discovery

This compound is ideally suited as a validated starting fragment in an FBDD campaign targeting MtSerB2 for tuberculosis. Its confirmed binding (90% inhibition at 1 M) and high-resolution co-crystal structure (PDB 8A1Z) provide the essential foundation for structure-guided fragment growth and optimization [1]. Procurement is recommended for programs seeking to generate novel chemical matter with a defined, pathogen-specific mechanism of action.

Target Validation & Assay Development for SerB2 Inhibitors

As a known inhibitor of MtSerB2 with a characterized binding site, N-(2,4-Dichlorophenyl)-N'-hydroxyurea serves as an excellent tool compound for validating high-throughput screening (HTS) assays or for use as a reference standard in biochemical and biophysical assays (e.g., DSF, NMR) aimed at identifying novel SerB2 inhibitors [1]. Its structural uniqueness compared to generic hydroxyurea ensures that the assays are specific to the target of interest [2].

SAR Studies of Hydroxyurea Derivatives

This compound can be employed as a key analog in systematic SAR studies designed to optimize the antiproliferative and antimycobacterial properties of N-aryl hydroxyurea derivatives. Comparative data indicate that halogenated aryl substitutions, such as the 2,4-dichlorophenyl group, can significantly enhance activity relative to unsubstituted hydroxyurea (e.g., IC50 reduction from 80 µM to 7.6-9.3 µM in L1210 cells) [1]. Procurement enables the exploration of how this specific substitution pattern impacts target binding, cellular permeability, and metabolic stability in a side-by-side comparative framework.

Novel Hydroxyurea Chemotype Research

For research groups investigating the broader therapeutic potential of N-hydroxyurea derivatives—including their emerging roles as dual HDAC-BET inhibitors or dual COX-2/5-LOX inhibitors—this compound offers a distinct chemical probe [1] [2]. Its well-defined inhibitory profile and structural data allow for a more rigorous evaluation of polypharmacology and off-target effects compared to using only the parent hydroxyurea scaffold.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Ligand-efficient binding with co-crystal structure
Structure-guided fragment growth and optimization
Target Validation & Assay Development
Confirmed MtSerB2 inhibitor with defined binding site
HTS reference standard; DSF/NMR assay benchmarking
Hydroxyurea Derivative SAR
Halogenated aryl substitution pattern distinct from HU
Target binding, permeability, and metabolic stability profiling
Novel Chemotype Research
Well-defined inhibitory profile and structural data
Polypharmacology and off-target effect evaluation
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